molecular formula C17H16N2O2 B5705754 2-[(2-methyl-3-phenylacryloyl)amino]benzamide

2-[(2-methyl-3-phenylacryloyl)amino]benzamide

Cat. No. B5705754
M. Wt: 280.32 g/mol
InChI Key: AYRJGXZSNMNQAI-QXMHVHEDSA-N
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Description

2-[(2-methyl-3-phenylacryloyl)amino]benzamide is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAA and has been studied for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of MPAA involves its ability to bind to the active site of HDACs and inhibit their activity. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. MPAA has been shown to be a potent inhibitor of HDACs and has been studied extensively for its potential as a therapeutic agent.
Biochemical and Physiological Effects
Studies have shown that MPAA can induce cell differentiation and apoptosis in cancer cells. This is thought to be due to its ability to inhibit HDACs, which leads to changes in gene expression. MPAA has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2). This makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPAA is its ability to inhibit HDACs, which makes it a potential therapeutic agent for various diseases such as cancer. However, one of the limitations of MPAA is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of MPAA can be challenging and requires specific reagents and conditions.

Future Directions

There are several future directions for research on MPAA. One potential area of research is the development of more efficient synthesis methods for MPAA. Another area of research is the identification of other enzymes that MPAA can inhibit, which could lead to the discovery of new therapeutic targets. Additionally, more studies are needed to determine the safety and efficacy of MPAA in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of MPAA involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods used to synthesize MPAA is the reaction between 2-aminobenzamide and 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane and typically requires a reaction time of several hours. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

MPAA has been studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug discovery. One of the most promising areas of research for MPAA is its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression and have been implicated in various diseases such as cancer. Inhibition of HDACs has been shown to induce cell differentiation and apoptosis, making them attractive targets for drug discovery.

properties

IUPAC Name

2-[[(Z)-2-methyl-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(11-13-7-3-2-4-8-13)17(21)19-15-10-6-5-9-14(15)16(18)20/h2-11H,1H3,(H2,18,20)(H,19,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRJGXZSNMNQAI-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2Z)-2-methyl-3-phenylprop-2-enoyl]amino}benzamide

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